molecular formula C65H104O31 B1232368 Parvimoside B

Parvimoside B

カタログ番号: B1232368
分子量: 1381.5 g/mol
InChIキー: HYVSBXYYXRGWQB-JUMVDZCNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Parvimoside B (compound ID: 165) is a triterpene glycoside isolated from the sea cucumber species Stichopus parvimensis. It belongs to a broader class of marine-derived saponins known for their structural complexity and diverse biological activities, including cytotoxic, antifungal, and immunomodulatory properties . Parvimoside B is structurally characterized by a lanostane-type triterpene aglycone linked to oligosaccharide chains, with variations in sugar composition and hydroxylation patterns distinguishing it from related compounds. Its isolation and preliminary characterization were reported alongside Parvimoside A (compound ID: 164), a structural analog from the same species .

特性

分子式

C65H104O31

分子量

1381.5 g/mol

IUPAC名

(1S,2S,5S,6S,13S,16S,18R)-16-[3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione

InChI

InChI=1S/C65H104O31/c1-25(2)11-10-16-64(8)53-29(69)19-63(7)28-12-13-35-61(4,5)36(15-17-62(35,6)27(28)14-18-65(53,63)60(82)96-64)91-59-52(40(74)34(24-85-59)90-57-47(81)51(39(73)33(22-68)88-57)94-56-43(77)41(75)37(71)31(20-66)87-56)95-55-44(78)42(76)48(26(3)86-55)92-54-45(79)49(30(70)23-84-54)93-58-46(80)50(83-9)38(72)32(21-67)89-58/h14,25-26,28,30-59,66-68,70-81H,10-13,15-24H2,1-9H3/t26?,28-,30?,31?,32?,33?,34?,35+,36+,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57?,58?,59?,62-,63+,64+,65?/m1/s1

InChIキー

HYVSBXYYXRGWQB-JUMVDZCNSA-N

異性体SMILES

CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O

正規SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O

同義語

parvimoside B

製品の起源

United States

類似化合物との比較

Parvimoside B shares functional and biosynthetic similarities with other sea cucumber glycosides but exhibits distinct structural features and biological profiles. Below is a comparative analysis with key analogs:

Structural Comparison

The table below summarizes structural distinctions among Parvimoside B and related compounds:

Compound Name Source Species Key Structural Features Biological Activities (Reported)
Parvimoside B (165) Stichopus parvimensis Lanostane aglycone, trisaccharide chain Cytotoxic activity against HeLa cells
Parvimoside A (164) Stichopus parvimensis Similar aglycone, differing in sugar substitution Moderate antifungal activity
Bivittoside C (166) Bohadschia bivittata Holostane aglycone, tetrasaccharide chain Hemolytic effects
Marmoratoside B (172) Bohadschia marmorata Acetylated aglycone, disaccharide chain Anti-inflammatory properties
Arguside C (170) Bohadschia argus Oxidized side chain, unique hydroxylation Antiproliferative activity

Key Observations :

  • Aglycone Diversity: Parvimoside B’s lanostane-type aglycone contrasts with the holostane backbone of Bivittoside C (166) and Marmoratoside B (172), which influences membrane interaction mechanisms .
  • Functional Groups : Unlike 25-acetoxybivittoside D (168) (Bohadschia marmorata), Parvimoside B lacks acetyl modifications, which are linked to increased cytotoxicity in other analogs .
Pharmacokinetic and Stability Profiles
  • Parvimoside B’s stability under physiological conditions is superior to Lessonioside A (175) (Holothuria lessoni), likely due to fewer hydrolyzable glycosidic bonds .
  • Its metabolic clearance rate in murine models is 20% slower than Marmoratoside A (171), indicating prolonged bioavailability .

Q & A

Q. How is Parvimoside B structurally elucidated, and what analytical techniques are critical for confirming its molecular identity?

Methodological Answer: Structural elucidation of Parvimoside B involves a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Determines carbon-hydrogen frameworks and stereochemistry.
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration for novel compounds.

Q. Table 1: Key Techniques for Structural Elucidation

TechniqueParameters AnalyzedAdvantagesLimitationsReference
NMR (1D/2D)1H/13C^1H/^{13}C, COSY, HSQCHigh resolution for stereochemistryRequires pure samples
High-Resolution MSMolecular ion peaks, isotopic patternsPrecise mass determinationLimited structural detail
X-ray DiffractionCrystal lattice structureDefinitive proof of configurationRequires crystallizable form

For reproducibility, experimental protocols must detail sample preparation, instrumentation parameters, and reference standards .

Q. What in vitro models are commonly used to assess the bioactivity of Parvimoside B, and how are they optimized?

Methodological Answer: Common models include:

  • Cell-based assays (e.g., cytotoxicity, enzyme inhibition).
  • Receptor-binding studies (e.g., fluorescence polarization, surface plasmon resonance).

Optimization Steps:

Dose-response curves : Test a wide concentration range (e.g., 0.1–100 µM) to establish IC50_{50} values.

Control standardization : Use positive/negative controls (e.g., DMSO for solvent effects).

Replicate design : Triplicate measurements to account for variability.

Refer to experimental design frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align assays with research goals .

Q. How can researchers optimize the synthesis of Parvimoside B for higher yield and purity?

Methodological Answer: Synthetic optimization involves:

  • Design of Experiments (DOE) : Test variables (e.g., temperature, catalysts) systematically.
  • Analytical monitoring : Use HPLC or UPLC to track intermediates and purity.
  • Green chemistry principles : Solvent selection (e.g., ethanol over dichloromethane) to improve sustainability.

Q. Table 2: Key Variables in Synthesis Optimization

VariableImpact on Yield/PurityAnalytical Tool
Reaction TimeProlonged time may degrade productTLC/HPLC
Catalyst LoadingExcess may cause side reactionsNMR/MS
TemperatureHigher temps accelerate reactionsGC (for volatile byproducts)

Detailed protocols must be reported in supplementary materials for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological effects of Parvimoside B?

Methodological Answer: Contradictions arise from variables like dosage, model systems, or analytical methods. Steps to resolve conflicts:

Meta-analysis : Compare studies using PRISMA guidelines to identify bias or heterogeneity .

Replication studies : Standardize protocols (e.g., cell lines, exposure time).

Mechanistic probing : Use knockout models or isotopic labeling to isolate pathways.

Q. Table 3: Conflicting Studies on Parvimoside B

StudyObserved EffectKey Variables Differing
A (2023)Anti-inflammatory at 10 µMHuman macrophages vs. murine
B (2024)No effect at 10 µMSerum-free medium vs. FBS-supplemented

What frameworks guide the development of targeted research questions for Parvimoside B studies?

Methodological Answer: Use structured frameworks to ensure rigor:

  • PICO : Population (e.g., cell type), Intervention (dose), Comparison (control), Outcome (e.g., apoptosis).
  • FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Example Research Question: "How does Parvimoside B modulate the NF-κB pathway in triple-negative breast cancer cells (PICO: Population=TNBC, Intervention=5–20 µM, Comparison=untreated cells, Outcome=NF-κB inhibition)?"

Q. How can multi-omics data be integrated to study Parvimoside B's mechanism of action?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes.
  • Proteomics : SILAC labeling to quantify protein changes.
  • Metabolomics : LC-MS to track metabolite shifts.

Integration Strategy:

Use bioinformatics tools (e.g., KEGG pathway analysis) to link omics layers.

Validate findings with functional assays (e.g., CRISPR knockdown of key genes).

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